2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]
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Overview
Description
2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] is a synthetic organic compound characterized by the presence of a piperazine ring linked to two acetamide groups, each substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] typically involves the reaction of piperazine with 4-bromophenyl acetic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and the acetic acid derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological targets, aiding in the understanding of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromophenyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide]
- 2,2’-(Piperazine-1,4-diyl)bis[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide]
- 2,2’-(1,4-Piperazinediyl)bis-pyrimidine
Uniqueness
2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to similar compounds without bromine substitution .
Properties
CAS No. |
89474-04-4 |
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Molecular Formula |
C20H22Br2N4O2 |
Molecular Weight |
510.2 g/mol |
IUPAC Name |
2-[4-[2-(4-bromoanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C20H22Br2N4O2/c21-15-1-5-17(6-2-15)23-19(27)13-25-9-11-26(12-10-25)14-20(28)24-18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28) |
InChI Key |
UYAZYZOGUGOCLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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